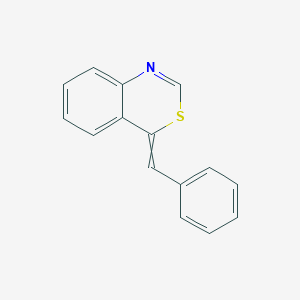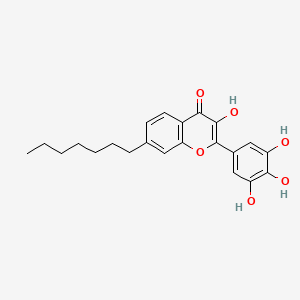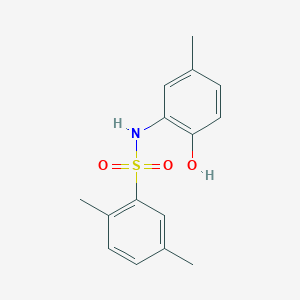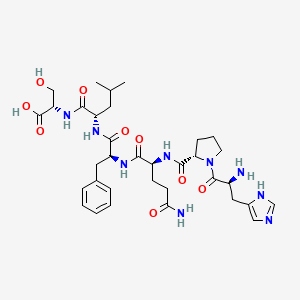![molecular formula C22H20NOP B12596926 (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole CAS No. 633353-14-7](/img/structure/B12596926.png)
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring a phosphine group and an oxazoline ring, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazoline Ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The oxazoline intermediate is then reacted with a diphenylphosphine reagent in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Coordination: It readily coordinates with transition metals, forming complexes that are active in various catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mécanisme D'action
The mechanism by which (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves:
Coordination with Transition Metals: The phosphine group coordinates with a metal center, forming a complex.
Activation of Substrates: The metal complex activates substrates, facilitating their transformation into desired products.
Chiral Induction: The chiral environment provided by the oxazoline ring induces enantioselectivity in the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole: The enantiomer of the compound , used in similar applications but with opposite chiral induction.
(4R)-2-[(Diphenylphosphanyl)methyl]-4-methyl-4,5-dihydro-1,3-oxazole: A similar compound with a methyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific chiral environment and the presence of both a phosphine group and an oxazoline ring. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other ligands.
Propriétés
Numéro CAS |
633353-14-7 |
|---|---|
Formule moléculaire |
C22H20NOP |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
diphenyl-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phosphane |
InChI |
InChI=1S/C22H20NOP/c1-4-10-18(11-5-1)21-16-24-22(23-21)17-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 |
Clé InChI |
BQPACNSUAVUIGW-NRFANRHFSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)





